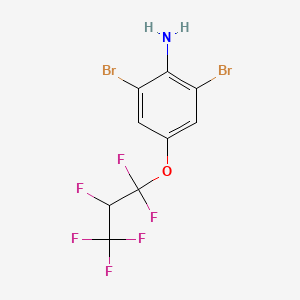![molecular formula C17H17NOSe B14181813 (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole CAS No. 923278-98-2](/img/structure/B14181813.png)
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a phenylselanyl group, and a dihydro-1,3-oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylselanyl Group: This step often involves the use of phenylselanyl chloride in the presence of a base to facilitate the substitution reaction.
Final Assembly: The final step involves coupling the phenyl and phenylselanyl groups to the oxazole ring under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding dihydro derivatives.
Substitution: The phenyl and phenylselanyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced oxazole compounds, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets through its selenium and oxazole moieties. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-2-Phenyl-4-[2-(phenylthio)ethyl]-4,5-dihydro-1,3-oxazole: Similar structure but with a sulfur atom instead of selenium.
(4R)-2-Phenyl-4-[2-(phenylsulfonyl)ethyl]-4,5-dihydro-1,3-oxazole: Contains a sulfonyl group, leading to different chemical properties.
(4R)-2-Phenyl-4-[2-(phenylseleno)ethyl]-4,5-dihydro-1,3-thiazole: Similar to the oxazole compound but with a thiazole ring.
Uniqueness
The presence of the phenylselanyl group in (4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole imparts unique redox properties and potential biological activities that are not observed in its sulfur or sulfonyl analogs. This makes it a valuable compound for research into selenium chemistry and its applications.
Propiedades
Número CAS |
923278-98-2 |
|---|---|
Fórmula molecular |
C17H17NOSe |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(4R)-2-phenyl-4-(2-phenylselanylethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-3-7-14(8-4-1)17-18-15(13-19-17)11-12-20-16-9-5-2-6-10-16/h1-10,15H,11-13H2/t15-/m1/s1 |
Clave InChI |
FYXPHVLJGQONKJ-OAHLLOKOSA-N |
SMILES isomérico |
C1[C@H](N=C(O1)C2=CC=CC=C2)CC[Se]C3=CC=CC=C3 |
SMILES canónico |
C1C(N=C(O1)C2=CC=CC=C2)CC[Se]C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
methanone](/img/structure/B14181753.png)

![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)






